molecular formula C18H21NO3S B13782460 Carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester CAS No. 86627-72-7

Carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester

Cat. No.: B13782460
CAS No.: 86627-72-7
M. Wt: 331.4 g/mol
InChI Key: NFWRALIJQVLAGS-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 3-(1-methylethyl)phenyl ester (CAS: Refer to synonyms in ), also known as 3-isopropylphenyl methylcarbamate, is a carbamate derivative primarily utilized as a pesticide. Its structure comprises a methylcarbamate group (-O(CO)NCH₃) attached to a 3-isopropylphenyl moiety. This compound is registered under multiple synonyms, including AC 5727, ENT 25,500, and H-8757, and has applications in protecting cotton, fruits, vegetables, and field crops from pests .

Carbamates function as acetylcholinesterase inhibitors, disrupting neurotransmission in insects.

Properties

CAS No.

86627-72-7

Molecular Formula

C18H21NO3S

Molecular Weight

331.4 g/mol

IUPAC Name

(3-propan-2-ylphenyl) N-methyl-N-phenylmethoxysulfanylcarbamate

InChI

InChI=1S/C18H21NO3S/c1-14(2)16-10-7-11-17(12-16)22-18(20)19(3)23-21-13-15-8-5-4-6-9-15/h4-12,14H,13H2,1-3H3

InChI Key

NFWRALIJQVLAGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC(=O)N(C)SOCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester typically involves the reaction of methyl carbamate with a phenylmethoxy thiol and a 3-(1-methylethyl)phenyl ester. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production methods often involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines. Substitution reactions can result in the formation of various carbamate derivatives.

Scientific Research Applications

Carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its use as a drug candidate or a pharmacological tool.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1)

  • Structural Difference : The hydroxyl group at the 3-position increases polarity, reducing lipid solubility compared to the target compound’s isopropyl group.
  • Application : While the target compound is pesticidal, the hydroxyl derivative may be more suited for pharmaceutical intermediates due to its hydrogen-bonding capacity .

Carbamic Acid, (3-Methylphenyl)-, 3-[(Methoxycarbonyl)Amino]Phenyl Ester (CAS 13684-63-4)

  • Structural Difference: Contains a methoxycarbonylamino (-NH(CO)OCH₃) group on the second phenyl ring, introducing additional hydrogen-bonding sites.

N-({3,5-Dibromo-4-[3-(Methylamino)Propoxy]Phenyl}Ethyl) Carbamic Acid Methyl Ester

  • Structural Difference: Bromine atoms and a methylamino-propoxy chain enhance electron-withdrawing effects and steric bulk.
  • Bioactivity : Exhibits antimicrobial properties, likely due to halogenated aromatic systems common in marine natural products .

Fenbendazole

  • Functional Difference : A benzimidazole carbamate targeting parasitic β-tubulin rather than acetylcholinesterase.
  • Selectivity : Effective against helminths with minimal mammalian toxicity, contrasting with the target compound’s broader neurotoxic effects .

Physicochemical and Regulatory Considerations

  • Lipophilicity : The 3-isopropyl group in the target compound increases logP compared to hydroxyl or methoxy derivatives, enhancing pesticidal absorption .
  • Safety: Carbamates like the target compound are regulated under hazardous waste guidelines (e.g., Arkansas Regulation No. 23, ), requiring careful handling due to acetylcholinesterase inhibition risks.

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